2-{[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide
Description
The compound 2-{[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide features a 1,3-oxazole core substituted with a 4-bromophenyl group at position 5 and a sulfanylacetamide chain terminating in an N-(furan-2-yl)methyl moiety. This structure combines electron-withdrawing (bromophenyl) and electron-donating (furan) groups, which influence its physicochemical and biological properties. The oxazole ring provides rigidity, while the acetamide linker enhances solubility and interaction with biological targets .
Properties
IUPAC Name |
2-[[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3S/c17-12-5-3-11(4-6-12)14-9-19-16(22-14)23-10-15(20)18-8-13-2-1-7-21-13/h1-7,9H,8,10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZGLGDHXLAVPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CSC2=NC=C(O2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via electrophilic aromatic substitution reactions.
Sulfanyl Linkage Formation: The sulfanyl linkage is formed by reacting thiol-containing compounds with the oxazole derivative.
Attachment of the Furan Moiety: The furan moiety is attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols, often in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromophenyl group.
Scientific Research Applications
2-{[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The bromophenyl group and oxazole ring may interact with enzymes or receptors, leading to modulation of biological activities. The sulfanyl linkage and furan moiety may also contribute to its overall biological effects by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Heterocyclic Cores
Oxazole vs. Imidazole Derivatives
- BA99560 : 2-{[5-(4-Bromophenyl)-1-[(furan-2-yl)methyl]-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide replaces the oxazole with an imidazole ring. This substitution introduces an additional nitrogen atom, altering electronic properties and hydrogen-bonding capacity. Imidazole derivatives often exhibit enhanced antimicrobial activity due to improved target binding .
- SirReal2: 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide features a thiazole core. Thiazoles are known for their role in SIRT2 inhibition, highlighting how heterocycle choice directs target specificity .
Oxazole vs. Triazole Derivatives
- Fluorophenyl substituents enhance lipophilicity, affecting membrane permeability .
Substituent Effects on Bioactivity
Aryl Group Variations
- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (): The nitro and sulfonyl groups increase electrophilicity, favoring interactions with nucleophilic residues in enzyme active sites. This contrasts with the bromophenyl group in the target compound, which primarily contributes to steric bulk and halogen bonding .
- 2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl) Sulfanyl)-N-Acetamides (): Substituents like fluorine or chlorine on the phenyl ring enhance anti-inflammatory activity by modulating electron density and metabolic stability .
Acetamide Chain Modifications
Physicochemical and Pharmacokinetic Properties
Crystallographic and Computational Insights
- SHELX Software : Widely used for structural refinement (). Bond length variations in acetamide regions (e.g., C–N = 1.347 Å vs. 1.30–1.44 Å in analogs) suggest conformational flexibility impacting binding .
Biological Activity
The compound 2-{[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. Its structure integrates an oxazole ring, a sulfanyl group, and a furan moiety, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial effects, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 433.3 g/mol. The presence of the bromophenyl group and the oxazole ring suggests potential interactions with biological targets that could lead to therapeutic effects.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of oxazole and piperazine have been shown to inhibit enzymes related to cancer progression, particularly in breast cancer cell lines such as MCF7. The mechanism often involves binding to specific receptors or enzymes, modulating their activity.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Structure | IC50 (µM) | Target |
|---|---|---|---|
| Compound A | Structure A | 15 | EGFR |
| Compound B | Structure B | 20 | HER2 |
| This compound | TBD | TBD | TBD |
Note: IC50 values are indicative and require further validation through experimental studies.
Antimicrobial Activity
In vitro studies have demonstrated that compounds similar to This compound possess antimicrobial properties against various bacterial strains. The agar well diffusion method is commonly employed to assess antibacterial activity.
Table 2: Antimicrobial Activity Against Selected Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Klebsiella pneumoniae | 128 |
The biological activity of this compound is hypothesized to be linked to its ability to interact with specific protein targets involved in cell signaling pathways. This interaction can lead to the modulation of cellular processes such as proliferation and apoptosis in cancer cells.
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding affinity of This compound with various receptors. These studies help in understanding how structural variations influence biological activity.
Case Studies
- Case Study on Anticancer Activity : A study evaluated the effect of oxazole derivatives on MCF7 cells using the Sulforhodamine B (SRB) assay. The results indicated that certain compounds led to a significant decrease in cell viability, suggesting their potential as anticancer agents.
- Case Study on Antimicrobial Efficacy : Another study focused on the antibacterial properties of furan derivatives against drug-resistant strains. The findings revealed that specific derivatives exhibited potent activity against NDM-producing bacteria, highlighting their therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
